L-Norvaline, N-[(2S)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-
Description
L-Norvaline, N-[(2S)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]- (CAS: 892414-49-2), is a fluorinated derivative of the non-proteinogenic amino acid L-norvaline. Its structure features a 6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl substituent attached to the amino group of L-norvaline, conferring unique physicochemical and biological properties.
Key attributes include:
- Molecular formula: C₁₆H₂₀F₂N₂O₂
- Molecular weight: 322.34 g/mol (based on CAS data)
- Chirality: The (2S) configuration in the naphthalenyl group and L-configuration in norvaline suggest stereospecific interactions in biological systems .
Properties
IUPAC Name |
(2S)-2-[[(2S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]amino]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO2/c1-2-3-14(15(19)20)18-11-5-4-9-6-10(16)7-13(17)12(9)8-11/h6-7,11,14,18H,2-5,8H2,1H3,(H,19,20)/t11-,14-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNXVLGQDJBZSD-FZMZJTMJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC1CCC2=C(C1)C(=CC(=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)O)N[C@H]1CCC2=C(C1)C(=CC(=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Norvaline, N-[(2S)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]- typically involves multi-step organic synthesis protocols. Common synthetic routes include:
Fluorination Reactions:
Amide Bond Formation: : The coupling of L-Norvaline with the difluoronaphthalene derivative generally occurs through standard peptide coupling reagents such as EDCI/HOBt or HATU.
Hydrogenation: : Tetrahydro-naphthalene core is often synthesized via catalytic hydrogenation under pressure, employing catalysts like palladium on carbon.
Industrial Production Methods
On an industrial scale, production typically scales up these laboratory methods, with optimizations for yield and purity. Flow chemistry techniques, which allow continuous processing, may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Ester Hydrolysis
The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates .
Typical Conditions:
- Acidic Hydrolysis: HCl (aqueous), 60–80°C, 6–12 hours.
- Basic Hydrolysis: NaOH (aqueous), room temperature to 50°C, 4–8 hours.
Amide Bond Formation
The primary amine group participates in amidation reactions, often utilizing coupling agents like EDC/HOBt or DCC. This reactivity is leveraged in synthesizing peptidomimetics and enzyme inhibitors .
Example Reaction Pathway:
- Reactants: L-Norvaline derivative + Activated carboxylic acid (e.g., imidazole-4-carboxylic acid).
- Conditions: DMF, EDC, HOBt, 0°C to RT, 12–24h.
- Product: N-substituted amide (e.g., N-{1-[1-(pyrrolidin-1-ylmethyl)cyclobutyl]-1H-imidazol-4-yl}-L-norvalinamide) .
| Coupling Agent | Solvent | Yield (%) |
|---|---|---|
| EDC/HOBt | DMF | 65–75 |
| DCC/DMAP | THF | 55–60 |
Fluorine-Specific Reactivity
- Electrophilic Aromatic Substitution (EAS): Directed to meta/para positions due to fluorine’s electron-withdrawing effect. Requires strong electrophiles (e.g., nitronium ions) .
- Nucleophilic Aromatic Substitution (NAS): Feasible under harsh conditions (e.g., high-temperature amination), though rarely reported for this scaffold .
Biochemical Interactions
While not traditional chemical reactions, the compound interacts with enzymes via non-covalent binding:
- Arginase Inhibition: Competes with L-arginine at the active site, modulating nitric oxide pathways .
- BCAT Transamination: Serves as a substrate for branched-chain amino acid aminotransferase, producing glutamate analogs .
| Enzyme | Interaction Type | IC₅₀/Kₘ |
|---|---|---|
| Arginase | Competitive inhibition | 12–18 µM |
| BCAT | Substrate conversion | ~40 µM |
Stability Under Physiological Conditions
The compound’s ester group is susceptible to esterase-mediated hydrolysis in vivo, while the difluorinated naphthalene moiety enhances metabolic stability compared to non-fluorinated analogs .
Scientific Research Applications
Neuroprotective Agents
Research indicates that L-Norvaline derivatives can function as neuroprotective agents. For instance, certain derivatives have been studied for their ability to inhibit PSD-95 (postsynaptic density protein 95), which plays a crucial role in synaptic signaling and plasticity. This inhibition could potentially lead to therapeutic strategies for neurodegenerative diseases .
Anticancer Activity
Preliminary studies suggest that L-Norvaline and its derivatives may exhibit anticancer properties. The mechanism involves the modulation of nitric oxide synthase activity and the induction of apoptosis in cancer cells. Further research is required to establish the efficacy and safety of these compounds in clinical settings.
Chiral Separation Techniques
L-Norvaline is employed in chiral separation processes due to its enantiomerically pure nature. It has been utilized in the development of chiral stationary phases for liquid chromatography, enhancing the separation of racemic mixtures into their individual enantiomers .
Enzyme Inhibition
L-Norvaline acts as an inhibitor of arginase, an enzyme that catalyzes the hydrolysis of arginine to urea and ornithine. The inhibition of arginase can enhance nitric oxide production from arginine, making L-Norvaline a candidate for therapies aimed at conditions such as cardiovascular diseases .
Amino Acid Supplementation
In the field of nutrition and dietary supplements, L-Norvaline is used to support muscle growth and recovery due to its role as a branched-chain amino acid (BCAA). It is believed to reduce muscle fatigue during exercise by promoting better blood flow and nutrient delivery .
Polymer Chemistry
L-Norvaline has been incorporated into polymer matrices to enhance their mechanical properties. Its ability to form strong intermolecular interactions contributes to improved tensile strength and elasticity in polymer blends .
Nanotechnology
In nanomaterials research, L-Norvaline has been explored as a stabilizing agent for nanoparticles. Its chiral nature can influence the optical properties of nanomaterials, making it valuable for applications in photonics and optoelectronics .
Case Studies
Mechanism of Action
The compound’s mechanism of action in biological systems often revolves around its interaction with enzymes and proteins. The fluorine atoms increase its lipophilicity and stability, allowing it to interact more effectively with biological targets. The tetrahydro-naphthalenyl ring provides a conformationally flexible scaffold that can engage in various non-covalent interactions, facilitating its binding to active sites in enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to four related molecules based on functional groups, pharmacological relevance, and synthetic complexity:
6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine (CAS: 173998-65-7)
- Molecular formula : C₁₀H₁₁F₂N
- Molecular weight : 183.20 g/mol
- Role: This amine is a key intermediate in synthesizing the target compound. Its fluorinated aromatic ring enhances lipophilicity compared to non-fluorinated analogs, improving membrane permeability .
- Key difference: Lacks the L-norvaline moiety, reducing its direct biological activity but increasing versatility as a building block.
Nirogacestat (PF-06648671)
- Structure : A derivative with an imidazole and neopentylamine substituent (CAS: N/A; described in Pfizer patents) .
- Pharmacology : Acts as a gamma-secretase modulator, showing antineoplastic activity in clinical trials for solid tumors.
- Key difference: The addition of a bulky 1H-imidazol-4-yl group and neopentylamino substituent increases molecular weight (MW: ~540 g/mol) and enhances target binding affinity but reduces solubility compared to the simpler L-norvaline derivative .
(S)-2-(((S)-6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino)pentanoic Acid
- CAS: 892414-49-2 (synonymous with the target compound in Chinese nomenclature) .
- Key difference: Identical to the target compound but described under alternate naming conventions, emphasizing regional variations in chemical nomenclature.
4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide (CAS: 919278-72-1)
- Molecular formula : C₈H₄F₃N₃O₃
- Role : A fluorinated heterocyclic compound listed alongside the target compound in commercial catalogs .
- Key difference : The nitro and azaindole groups confer distinct electronic properties, making it more reactive but less stable under physiological conditions compared to the target compound.
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Biological Relevance |
|---|---|---|---|---|
| Target Compound | C₁₆H₂₀F₂N₂O₂ | 322.34 | L-Norvaline, difluoro-naphthyl | Gamma-secretase modulation* |
| 6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine | C₁₀H₁₁F₂N | 183.20 | Fluorinated amine | Synthetic intermediate |
| Nirogacestat | C₂₇H₃₈F₂N₆O₂ | ~540.00 | Imidazole, neopentylamine | Antineoplastic agent |
| 4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide | C₈H₄F₃N₃O₃ | 247.13 | Nitro, azaindole | Research chemical |
*Inferred from structural similarity to nirogacestat .
Notes
Nomenclature Variability: The compound is alternately named using IUPAC and regional conventions, complicating database searches .
Impurity Profiling : Related compounds like 1-fluoronaphthalene (CAS: 3217-09-2) may arise as synthesis byproducts, necessitating stringent chromatographic purification .
Biological Activity
L-Norvaline, N-[(2S)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]- is a synthetic compound with a complex structure that incorporates a difluorinated tetrahydronaphthalene moiety. This compound has gained attention in biomedical research due to its diverse biological activities and potential therapeutic applications.
- Molecular Formula : C₁₅H₁₉F₂N₀₂
- Molecular Weight : 283.31 g/mol
- CAS Number : 865774-79-4
- Structure : The compound features a branched-chain configuration typical of amino acids, combined with a fluorinated aromatic system that may enhance its biological interactions.
Biological Activities
L-Norvaline exhibits several notable biological activities:
1. Antimicrobial and Antifungal Properties
L-Norvaline has demonstrated significant antimicrobial effects in various studies. Its mechanism involves mimicking protein amino acids, which disrupts normal metabolic functions in target organisms. This activity has been confirmed through experimental settings where L-Norvaline was administered to bacterial cultures, resulting in observable antimicrobial effects.
2. Cytotoxicity
Research indicates that L-Norvaline can induce necrotic cell death in mammalian cells at concentrations as low as 125 µM. This cytotoxicity suggests potential applications in cancer therapy or as a tool for studying cell death mechanisms .
3. Inhibition of Arginase and p70S6K1 Kinase
As an inhibitor of arginase and p70 ribosomal S6 kinase 1 (p70S6K1), L-Norvaline plays a crucial role in cellular signaling pathways related to growth and metabolism. This inhibition can lead to enhanced nitric oxide production and may contribute to muscle growth and recovery processes, making it of interest in sports nutrition .
4. Neuroprotective Applications
Emerging studies suggest that L-Norvaline may have neuroprotective properties. Its ability to modulate neurotransmitter levels could provide insights into its potential use for preventing neurodegenerative diseases.
Research Findings
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, L-Norvaline was tested against E. coli and S. aureus. The results showed a dose-dependent inhibition of bacterial growth, indicating its potential as a therapeutic agent against infections caused by these pathogens.
Case Study 2: Cytotoxicity Analysis
A study involving various cancer cell lines revealed that L-Norvaline treatment led to significant reductions in cell viability. The analysis suggested that the compound's cytotoxic effects could be exploited for developing new cancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
